
5-Bromodifluoromethanesulfonyl-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromodifluoromethanesulfonyl-2-chloropyridine is a chemical compound that belongs to the class of halopyridines It is characterized by the presence of bromine, fluorine, chlorine, and sulfonyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction using anhydrous potassium fluoride . Another approach involves palladium-catalyzed amination to introduce the amino group, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromodifluoromethanesulfonyl-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and coupled products with extended carbon chains.
Scientific Research Applications
5-Bromodifluoromethanesulfonyl-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromodifluoromethanesulfonyl-2-chloropyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine, fluorine, and sulfonyl) affects its reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to desired effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Shares the bromine and chlorine substituents but lacks the difluoromethanesulfonyl group.
2-Chloro-5-fluoropyridine: Contains chlorine and fluorine substituents but lacks the bromine and sulfonyl groups.
5-Bromo-2-fluoropyridine: Contains bromine and fluorine substituents but lacks the chlorine and sulfonyl groups.
Uniqueness
5-Bromodifluoromethanesulfonyl-2-chloropyridine is unique due to the combination of bromine, fluorine, chlorine, and sulfonyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H3BrClF2NO2S |
|---|---|
Molecular Weight |
306.51 g/mol |
IUPAC Name |
5-[bromo(difluoro)methyl]sulfonyl-2-chloropyridine |
InChI |
InChI=1S/C6H3BrClF2NO2S/c7-6(9,10)14(12,13)4-1-2-5(8)11-3-4/h1-3H |
InChI Key |
KLWNVMDRHMYENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


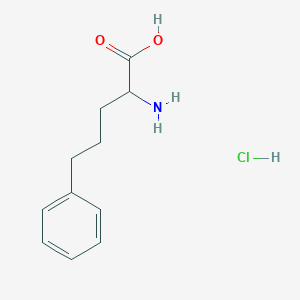
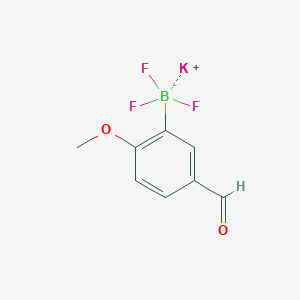

![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)

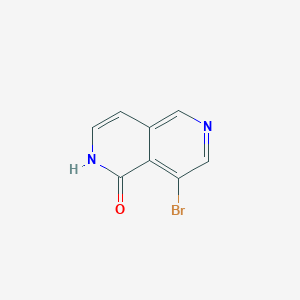
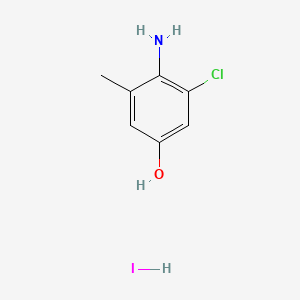
![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)
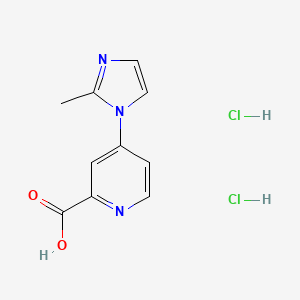
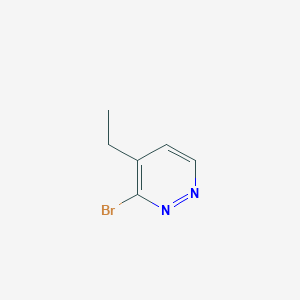
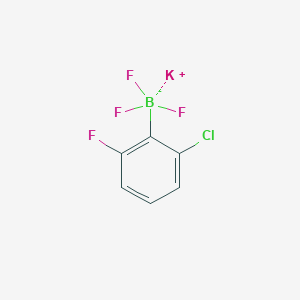
![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)
